Cas no 2248278-20-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate
- 2248278-20-6
- EN300-6526410
-
- インチ: 1S/C19H15NO6/c1-24-19(10-25-11-19)13-6-4-5-12(9-13)18(23)26-20-16(21)14-7-2-3-8-15(14)17(20)22/h2-9H,10-11H2,1H3
- InChIKey: DGVJEUJIHRYGCC-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)C=2)(C1)OC
計算された属性
- 精确分子量: 353.08993720g/mol
- 同位素质量: 353.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 577
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 82.1Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6526410-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 2.5g |
$2240.0 | 2023-05-31 | ||
Enamine | EN300-6526410-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 0.25g |
$1051.0 | 2023-05-31 | ||
Enamine | EN300-6526410-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-6526410-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-6526410-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 0.1g |
$1005.0 | 2023-05-31 | ||
Enamine | EN300-6526410-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 0.5g |
$1097.0 | 2023-05-31 | ||
Enamine | EN300-6526410-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 0.05g |
$959.0 | 2023-05-31 | ||
Enamine | EN300-6526410-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate |
2248278-20-6 | 10g |
$4914.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate (CAS No. 2248278-20-6)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate (CAS No. 2248278-20-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindole derivatives and is characterized by the presence of a dioxo group and a methoxy-substituted oxetane ring. The intricate structure of this molecule makes it an intriguing candidate for various pharmaceutical applications, particularly in the development of novel therapeutic agents.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate is composed of a central isoindole core with a dioxo functionality, which is known to confer enhanced stability and reactivity. The methoxy-substituted oxetane ring adds further complexity and potential for bioactivity. The combination of these structural elements results in a molecule with a high degree of functional versatility, making it an attractive target for synthetic chemists and medicinal chemists alike.
Recent research has focused on the synthesis and biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate. Studies have shown that this compound exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-yl)benzoate has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These findings highlight the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-methoxyoxetan-3-y l)benzoate as an anticancer agent with a novel mechanism of action.
The neuroprotective properties of 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - ( 3 - methoxyoxetan - 3 - yl ) benzoate have also been investigated. Research published in the Journal of Neurochemistry demonstrated that this compound effectively reduced oxidative stress and prevented neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival and function.
The synthetic route for preparing 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - ( 3 - methoxyoxetan - 3 - yl ) benzoate has been optimized to achieve high yields and purity. One common approach involves the reaction of an appropriate isoindole derivative with a methoxy-substituted oxetane precursor under controlled conditions. The use of modern synthetic techniques and catalysts has significantly improved the efficiency and scalability of this process, making it feasible for large-scale production.
The pharmacokinetic properties of 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - ( 3 - methoxyoxetan - 3 - yl ) benzoate have also been studied to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential characteristics for a drug candidate.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 -( 4-methoxyphenyl ) benzoate, identified by CAS No. CAS No. (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected) (corrected)(CAS No. (corrected)), is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive target for further research and development in the field of medicinal chemistry.), is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive target for further research and development in the field of medicinal chemistry.
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